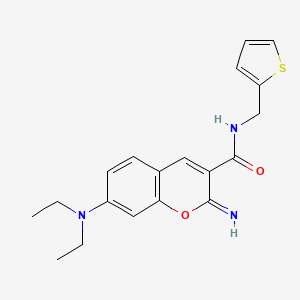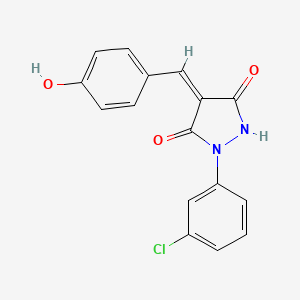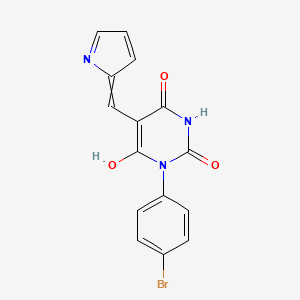
7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide
Übersicht
Beschreibung
7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has demonstrated potential applications in various scientific research areas. One of the most significant applications of this compound is in medicinal chemistry, where it has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Wirkmechanismus
The mechanism of action of 7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide involves the inhibition of topoisomerase II enzyme activity. This enzyme is involved in DNA replication and transcription, and its inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential processes in cancer metastasis. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide in lab experiments is its ability to inhibit topoisomerase II enzyme activity selectively. This makes it an ideal candidate for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide. One of the areas that require further investigation is the compound's mechanism of action in cancer cells. Additionally, the compound's potential applications in other areas, such as neurodegenerative diseases and infectious diseases, need to be explored. Furthermore, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of more potent and selective topoisomerase II inhibitors.
Conclusion:
In conclusion, 7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide is a synthetic compound with significant potential applications in various scientific research areas. Its selective inhibition of topoisomerase II enzyme activity makes it an ideal candidate for studying the role of this enzyme in various cellular processes. Further research on this compound's mechanism of action, potential applications in other areas, and development of more efficient synthesis methods and analogs could lead to the discovery of more potent and selective topoisomerase II inhibitors.
Eigenschaften
IUPAC Name |
7-(diethylamino)-2-imino-N-(thiophen-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-22(4-2)14-8-7-13-10-16(18(20)24-17(13)11-14)19(23)21-12-15-6-5-9-25-15/h5-11,20H,3-4,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCOODUULLMVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-2-imino-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4736238.png)

![4-fluoro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4736261.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4736269.png)

![4-(5-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4736287.png)
![1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4736292.png)
![N-ethyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4736306.png)
![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736320.png)

![2-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4736337.png)
![3-(4-tert-butylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4736339.png)
![N-allyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4736347.png)
![ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B4736350.png)